molecular formula C8H13NO2S2 B14374427 2,4-Dioxopentan-3-yl dimethylcarbamodithioate CAS No. 90087-93-7

2,4-Dioxopentan-3-yl dimethylcarbamodithioate

Cat. No.: B14374427
CAS No.: 90087-93-7
M. Wt: 219.3 g/mol
InChI Key: OJJDVAMZRMIFSV-UHFFFAOYSA-N
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Description

2,4-Dioxopentan-3-yl dimethylcarbamodithioate is an organic compound that features a unique combination of functional groups, including a dioxopentane moiety and a dimethylcarbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxopentan-3-yl dimethylcarbamodithioate typically involves the reaction of an active methylene compound with a dithiocarbamate. One common method includes the use of carbon tetrabromide (CBr4) and triethylamine as reagents. The reaction proceeds via a carbon-sulfur (C-S) bond formation mechanism, yielding the desired product in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxopentan-3-yl dimethylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiocarbamate group to thiols or other sulfur-containing derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,4-Dioxopentan-3-yl dimethylcarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dioxopentan-3-yl dimethylcarbamodithioate involves its ability to form strong carbon-sulfur bonds. This reactivity is primarily due to the presence of the dithiocarbamate group, which can act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

90087-93-7

Molecular Formula

C8H13NO2S2

Molecular Weight

219.3 g/mol

IUPAC Name

2,4-dioxopentan-3-yl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C8H13NO2S2/c1-5(10)7(6(2)11)13-8(12)9(3)4/h7H,1-4H3

InChI Key

OJJDVAMZRMIFSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)SC(=S)N(C)C

Origin of Product

United States

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